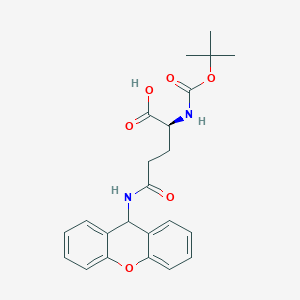

Boc-Gln(Xan)-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(9H-xanthen-9-ylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)24-16(21(27)28)12-13-19(26)25-20-14-8-4-6-10-17(14)30-18-11-7-5-9-15(18)20/h4-11,16,20H,12-13H2,1-3H3,(H,24,29)(H,25,26)(H,27,28)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOIIDGIJEPOSLL-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579120 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55260-24-7 | |

| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N-9H-xanthen-9-yl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55260-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N-9H-xanthen-9-yl-L-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-Gln(Xan)-OH chemical structure and properties

An In-depth Technical Guide to Boc-Gln(Xan)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-tert-butoxycarbonyl-N-δ-xanthyl-L-glutamine, commonly abbreviated as this compound. It details its chemical structure, physicochemical properties, and critical role in synthetic peptide chemistry, particularly in the context of drug discovery and development.

Introduction: The Challenge of Glutamine in Peptide Synthesis

Glutamine is a frequently occurring amino acid in bioactive peptides. However, its incorporation during Solid Phase Peptide Synthesis (SPPS) presents a significant challenge. The side-chain amide is susceptible to dehydration during the activation of the carboxylic acid, leading to the formation of a pyroglutamyl derivative. This irreversible side reaction terminates the peptide chain elongation and complicates the purification of the target peptide. To overcome this, side-chain protection of the glutamine is essential. This compound is a specialized derivative designed to address this issue effectively.[1][2]

Chemical Structure and Properties

This compound is an L-glutamine derivative where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain amide nitrogen is protected by a 9-xanthenyl (Xan) group.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The key properties of this compound are summarized in the table below. This data is essential for designing synthesis protocols, ensuring solubility, and confirming product identity.

| Property | Value | Reference(s) |

| CAS Number | 55260-24-7 | [3][4][5][6] |

| Molecular Formula | C₂₃H₂₆N₂O₆ | [4][5][6][7] |

| Molecular Weight | 426.46 g/mol | [4][7][8] |

| Appearance | White to yellowish crystalline solid | [7] |

| Melting Point | ~150 °C (decomposes) | [3][7] |

| Solubility | Soluble in organic solvents like DMSO and methylene chloride. | [7] |

| Storage Conditions | Room temperature, sealed in a dry environment. | [7][8] |

| Predicted Density | 1.30 ± 0.1 g/cm³ | [7] |

| Predicted Boiling Point | 669.8 ± 55.0 °C | [7] |

| Predicted pKa | 3.84 ± 0.10 | [7] |

Role and Application in Peptide Synthesis

This compound is primarily utilized in Boc-chemistry-based Solid Phase Peptide Synthesis (SPPS).[1][2] The two protecting groups, Boc and Xan, serve distinct but complementary functions.

-

Boc (tert-butoxycarbonyl) Group : This standard acid-labile protecting group shields the α-amino group of glutamine, preventing it from participating in peptide bond formation until it is intentionally removed.[1]

-

Xan (Xanthenyl) Group : This bulky, acid-labile group protects the side-chain amide of glutamine. Its key advantages are:

-

Prevention of Dehydration : It effectively prevents the side-chain amide from undergoing intramolecular cyclization to form a pyroglutamyl residue during the diimide-mediated activation step (e.g., with DCC or DIC).[2]

-

Enhanced Solubility : The xanthyl group significantly increases the solubility of the amino acid derivative in the organic solvents commonly used in SPPS, which facilitates more efficient and complete coupling reactions, ultimately leading to higher peptide yields.[1][2]

-

Caption: Prevention of pyroglutamyl side reaction by the Xan group.

Experimental Protocol: Incorporation of this compound in Boc-SPPS

The following is a generalized protocol for the incorporation of a this compound residue into a peptide sequence using manual Boc-SPPS.

Materials:

-

Peptide synthesis vessel

-

Shaker

-

This compound

-

Appropriate resin (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC))

-

Activation additive (e.g., 1-Hydroxybenzotriazole (HOBt))

Workflow:

Caption: Boc-SPPS cycle for incorporating this compound.

Detailed Steps:

-

Resin Swelling: Swell the resin in DCM for 30-60 minutes in the reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 25-50% TFA in DCM to the resin.

-

Agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (2x).

-

-

Neutralization:

-

Add a solution of 5-10% DIEA in DMF to the resin.

-

Agitate for 5-10 minutes.

-

Drain the solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Coupling of this compound:

-

In a separate container, dissolve this compound (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.

-

Add the solution to the reaction vessel containing the resin.

-

Add the coupling agent, DIC (2-4 equivalents), to the vessel.

-

Agitate at room temperature for 2-4 hours. A Kaiser test can be performed to monitor the completion of the reaction.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.

-

-

Cycle Repetition: The resin is now ready for the deprotection of the newly added this compound and the coupling of the subsequent amino acid.

Deprotection and Cleavage

A key advantage of the this compound strategy is the simultaneous deprotection of both protecting groups. Both the Boc and the xanthyl groups are labile to strong acids.[1] Therefore, during the final cleavage step from the resin using an acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), both protecting groups are removed in a single step, simplifying the workup procedure.

Conclusion

This compound is a highly effective tool for peptide chemists, researchers, and drug developers. Its clever dual-protection strategy successfully mitigates the problematic dehydration side reaction of the glutamine side chain while simultaneously enhancing solubility in synthesis solvents.[1][2] This leads to higher purity, increased yields, and a more streamlined synthesis of complex glutamine-containing peptides. For applications in drug development where product homogeneity and process reliability are paramount, this compound represents a superior building block for the successful incorporation of glutamine residues.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. This compound | Amino Acid Derivatives | 55260-24-7 | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. peptide.com [peptide.com]

- 6. chempep.com [chempep.com]

- 7. This compound [chembk.com]

- 8. This compound - CAS:55260-24-7 - Sunway Pharm Ltd [3wpharm.com]

The Xanthyl (Xan) Protecting Group: An In-depth Technical Guide for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high yields and purity of the target peptide. The side chains of asparagine (Asn) and glutamine (Gln) present a significant challenge due to the reactivity of their amide groups, which can lead to undesirable side reactions. The xanthyl (Xan) protecting group has emerged as a valuable tool to mitigate these issues, ensuring the integrity of the peptide chain during synthesis.

This technical guide provides a comprehensive overview of the role of the Xan protecting group in peptide synthesis. It delves into its application, advantages, and limitations, and provides detailed experimental protocols for its use. The guide also illustrates key reaction mechanisms and workflows through detailed diagrams to provide a thorough understanding of its function and utility.

The Role of the Xanthyl (Xan) Protecting Group

The primary function of the xanthyl group is to protect the side-chain amide of asparagine and glutamine residues during peptide synthesis.[1] This protection is crucial to prevent two major side reactions that can significantly impact the purity and yield of the final peptide:

-

Nitrile Formation: During the activation of the carboxylic acid for coupling, the side-chain amide of unprotected Asn or Gln can be dehydrated to form a nitrile.[2] This results in the incorporation of a non-natural amino acid into the peptide sequence.

-

Aspartimide Formation: Particularly in Fmoc-based SPPS, the repeated exposure to basic conditions for Fmoc deprotection can lead to the formation of a cyclic aspartimide intermediate from asparagine residues.[3] This intermediate can then lead to racemization and the formation of β-aspartyl peptides, which are difficult to separate from the desired product.[4]

The Xan group effectively shields the side-chain amide, preventing these side reactions.[5] It is introduced onto the amino acid before its incorporation into the peptide chain and is cleaved during the final deprotection and cleavage of the peptide from the solid support.

Data Presentation: A Comparative Overview

While direct, quantitative head-to-head comparative studies are limited in publicly available literature, a qualitative and semi-quantitative assessment highlights the advantages of the Xan protecting group, particularly in comparison to the commonly used trityl (Trt) group. For each of the model peptides, the products obtained by the new protection schemes were purer than those obtained with N omega-2,4,6-trimethoxybenzyl (Tmob) or N omega-triphenylmethyl (Trt) protection for Asn and Gln.[6]

| Feature | Xanthyl (Xan) | Trityl (Trt) | Unprotected |

| Prevention of Nitrile Formation | Highly Effective | Highly Effective | Prone to this side reaction |

| Prevention of Aspartimide Formation | Effective | Less Effective in some cases | Highly prone to this side reaction |

| Solubility of Protected Amino Acid | Good | Good | Poor |

| Acid Lability | High (cleaved by TFA) | High (cleaved by TFA) | Not Applicable |

| Steric Hindrance | Moderate | High | Low |

| Relative Purity of Final Peptide | Generally High[6] | Generally Good | Often results in a mixture of products |

Experimental Protocols

Synthesis of Fmoc-Asn(Xan)-OH

This protocol describes the acid-catalyzed reaction of Fmoc-L-asparagine with xanthydrol to introduce the Xan protecting group.

Materials:

-

Fmoc-L-asparagine (Fmoc-Asn-OH)

-

9-Hydroxyxanthene (Xanthydrol)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Petroleum ether

Procedure:

-

In a clean, dry round-bottom flask, dissolve Fmoc-L-asparagine (1.0 equivalent) in anhydrous dichloromethane.

-

To the stirring solution, add a catalytic amount of trifluoroacetic acid (approximately 2 equivalents).

-

Slowly add 9-hydroxyxanthene (1.05 equivalents) as a solid in small portions to the reaction mixture over 10 minutes.

-

Allow the mixture to stir at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, add petroleum ether (approximately 10 volumes relative to the dichloromethane) to the stirring solution to precipitate the product.

-

Stir the resulting suspension vigorously for an additional 15 minutes at 0°C.

-

Collect the solid product by filtration.

-

Wash the filter cake with a cold 3:1 mixture of petroleum ether and dichloromethane.

-

Dry the purified Fmoc-Asn(Xan)-OH product under vacuum.

Synthesis of Fmoc-Gln(Xan)-OH

This protocol is analogous to the synthesis of Fmoc-Asn(Xan)-OH.

Materials:

-

Fmoc-L-glutamine (Fmoc-Gln-OH)

-

9-Hydroxyxanthene (Xanthydrol)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Petroleum ether

Procedure:

-

In a clean, dry round-bottom flask, dissolve Fmoc-L-glutamine (1.0 equivalent) in anhydrous dichloromethane.

-

To the stirring solution, add a catalytic amount of trifluoroacetic acid (approximately 2 equivalents).

-

Slowly add 9-hydroxyxanthene (1.05 equivalents) as a solid in small portions to the reaction mixture over 10 minutes.

-

Allow the mixture to stir at room temperature for 1 hour, monitoring the reaction by TLC.

-

Once the reaction is complete, precipitate the product by adding petroleum ether (approximately 10 volumes).

-

Stir the suspension at 0°C for 15 minutes.

-

Collect the product by filtration.

-

Wash the solid with a cold 3:1 mixture of petroleum ether and dichloromethane.

-

Dry the purified Fmoc-Gln(Xan)-OH product under vacuum.

On-Resin Cleavage of the Xan Group and Peptide Deprotection

This protocol outlines the final cleavage of the peptide from the resin and the simultaneous removal of the Xan and other acid-labile protecting groups. A common and effective "workhorse" cocktail for peptides without highly sensitive residues is TFA/TIS/H₂O.[1]

Materials:

-

Peptide-resin (dried under vacuum)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

-

Centrifuge tubes

-

Reaction vessel with a sintered glass filter

Procedure:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Freshly prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. For every 1 gram of resin, use 10-20 mL of the cleavage cocktail.[1]

-

Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.[1]

-

Combine the filtrates and precipitate the crude peptide by adding the solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).[1]

-

Collect the precipitated peptide by centrifugation at 3000-4000 rpm for 5-10 minutes.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and other small molecules.[1]

-

Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

References

A Technical Guide to Boc-Gln(Xan)-OH: A Key Reagent in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics, applications, and experimental considerations of Nα-Boc-L-glutamine(Nγ-xanthyl) (Boc-Gln(Xan)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document provides detailed information for researchers and professionals in the field of drug development and peptide chemistry, with a focus on practical application and data-driven insights.

Core Compound Data

This compound is a derivative of the amino acid glutamine, strategically modified with two key protecting groups: the tert-butoxycarbonyl (Boc) group at the α-amino position and the xanthyl (Xan) group on the side-chain amide. This dual protection scheme is integral to the Boc/Bzl strategy of peptide synthesis.

| Parameter | Value | Reference |

| CAS Number | 55260-24-7 | [1][2][3] |

| Molecular Formula | C23H26N2O6 | [4] |

| Molecular Weight | 426.46 g/mol | [4] |

| Synonyms | N-Boc-N'-xanthyl-L-glutamine, Boc-Nδ-xanthyl-L-glutamine | [1][4] |

| Appearance | White to yellowish crystalline solid | [5] |

| Melting Point | ~150 °C (decomposes) | [2][5] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO). | [5] |

The Role of Protecting Groups in Peptide Synthesis

In the intricate process of peptide synthesis, protecting groups are paramount to prevent undesirable side reactions.[6] The Boc group provides temporary protection for the α-amino group, while the Xan group offers semi-permanent protection for the glutamine side chain.

The Xanthyl (Xan) Protecting Group Advantage

The glutamine side chain's amide group is susceptible to dehydration during the activation step of peptide coupling, leading to the formation of a pyroglutamyl residue. This side reaction can terminate the peptide chain elongation. The bulky xanthyl group on the side-chain amide of this compound offers two significant advantages:

-

Prevention of Pyroglutamyl Formation : The Xan group sterically hinders the side-chain amide, effectively preventing the intramolecular cyclization that leads to pyroglutamyl formation.

-

Enhanced Solubility : The presence of the Xan group significantly improves the solubility of the glutamine derivative in the organic solvents commonly used in SPPS.[7] This enhanced solubility facilitates more efficient and complete coupling reactions.

The following table provides a comparative overview of glutamine derivatives used in Boc-SPPS, highlighting the advantages conferred by the xanthyl protecting group.

| Glutamine Derivative | Key Features | Advantages | Disadvantages |

| Boc-Gln-OH | No side-chain protection. | Lower cost. | High risk of pyroglutamyl formation, poor solubility in organic solvents. |

| Boc-Gln(Trt)-OH | Trityl side-chain protection. | Good protection against pyroglutamyl formation. | Can be sterically hindered, leading to slower coupling kinetics. |

| This compound | Xanthyl side-chain protection. | Excellent prevention of pyroglutamyl formation, significantly improved solubility. | Higher cost compared to unprotected glutamine. |

Experimental Protocols

The following is a generalized experimental protocol for the incorporation of this compound into a growing peptide chain during Boc-SPPS.

Materials

-

Peptide synthesis vessel

-

Solid support resin (e.g., Merrifield resin, PAM resin)

-

This compound

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Washing solvents (e.g., DCM, DMF, isopropanol)

Procedure

-

Resin Swelling : Swell the resin in DCM for 30-60 minutes.

-

Boc Deprotection :

-

Wash the resin with DCM.

-

Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DCM to remove residual TFA.

-

-

Neutralization :

-

Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DCM until the resin is no longer acidic.

-

Wash the resin with DCM to remove excess DIEA.

-

-

Coupling of this compound :

-

Dissolve this compound (typically 2-4 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, HATU) and an activator base (e.g., DIEA) to the dissolved this compound to pre-activate the carboxylic acid.

-

Add the activated this compound solution to the resin.

-

Agitate the reaction mixture for 1-2 hours, or until a ninhydrin test indicates complete coupling.

-

-

Washing :

-

Wash the resin thoroughly with DMF, followed by DCM, and then typically with isopropanol to remove any unreacted reagents and byproducts.

-

-

Repeat Cycle : Repeat steps 2-5 for the subsequent amino acid couplings.

-

Final Cleavage : Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Xan group) are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) with appropriate scavengers.

Logical and Experimental Workflows

The successful incorporation of this compound into a peptide sequence relies on a systematic and logical workflow. The following diagrams, generated using the DOT language, illustrate the key decision-making processes and experimental steps.

Signaling Pathways of Peptides Synthesized with this compound

While this compound is a foundational building block, it does not inherently dictate the signaling pathway of the final peptide. The biological activity and the signaling pathways modulated by a synthetic peptide are determined by its final amino acid sequence and three-dimensional structure.

For instance, if this compound were used in the synthesis of a neuropeptide analog, the resulting peptide might interact with G-protein coupled receptors (GPCRs), leading to the activation or inhibition of downstream signaling cascades involving adenylyl cyclase, phospholipase C, or ion channels. The specific pathway is entirely dependent on the peptide's sequence and its target receptor.

The diagram below illustrates a generalized signaling pathway that could be initiated by a bioactive peptide synthesized using building blocks like this compound.

References

A Technical Guide to the Synthesis and Preparation of Boc-Gln(Xan)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis, preparation, and application of N-α-tert-butyloxycarbonyl-N-γ-xanthyl-L-glutamine (Boc-Gln(Xan)-OH), a critical protected amino acid derivative in peptide synthesis. The strategic use of the xanthyl (Xan) protecting group on the side chain of glutamine offers significant advantages, primarily by enhancing solubility in organic solvents and preventing common side reactions such as pyroglutamate formation and dehydration. This document details the chemical properties, synthesis protocol, purification methods, and applications of this compound, with a focus on its utility in Solid Phase Peptide Synthesis (SPPS).

Introduction

Glutamine residues present unique challenges in peptide synthesis. The side-chain amide is susceptible to dehydration to a nitrile and, when at the N-terminus, can cyclize to form pyroglutamate, which terminates peptide chain elongation.[1] To mitigate these side reactions, protection of the side-chain amide is crucial. This compound is a derivative where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the γ-amide is protected by a xanthyl (Xan) group.[2] This dual protection strategy is particularly advantageous in Boc-chemistry SPPS.[3]

The bulky and hydrophobic xanthyl group not only shields the amide from unwanted reactions but also significantly improves the solubility of the amino acid derivative in common organic solvents used in peptide synthesis, such as N,N-dimethylformamide (DMF).[3][4] This enhanced solubility leads to more efficient coupling reactions and higher yields of the desired peptide.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 55260-24-7 | [3] |

| Molecular Formula | C₂₃H₂₆N₂O₆ | [5] |

| Molecular Weight | 426.46 g/mol | [5] |

| Appearance | White to yellowish solid/powder | |

| Melting Point | ~150 °C (decomposition) | [6] |

| Solubility | Soluble in DMSO, DCM, Chloroform, Ethyl Acetate, Acetone. |

Synthesis of this compound

The synthesis of this compound is typically achieved through an acid-catalyzed reaction between Boc-L-glutamine (Boc-Gln-OH) and xanthydrol.

Synthesis Pathway

The overall synthetic scheme involves the protection of the side-chain amide of Boc-Gln-OH with a xanthyl group.

Caption: Synthesis of this compound from Boc-Gln-OH and Xanthydrol.

Experimental Protocol

Materials:

-

Boc-L-glutamine (Boc-Gln-OH)

-

Xanthydrol

-

Glacial Acetic Acid

-

Diethyl ether

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve Boc-L-glutamine and a molar equivalent of xanthydrol in glacial acetic acid.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, slowly add the reaction mixture to a stirred beaker of cold diethyl ether. A white precipitate of this compound should form.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with diethyl ether to remove any unreacted starting materials and acetic acid.

-

Drying: Dry the product under vacuum.

Purification

The crude this compound can be further purified by recrystallization.

Protocol for Recrystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexane).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Application in Peptide Synthesis

This compound is primarily used in Boc-chemistry Solid Phase Peptide Synthesis (SPPS).

Workflow for Incorporation of Gln(Xan) in SPPS

The general workflow for incorporating a Gln(Xan) residue into a growing peptide chain on a solid support is depicted below.

Caption: Workflow for incorporating a Gln(Xan) residue in Boc-SPPS.

Deprotection of the Xanthyl Group

A key feature of the xanthyl group in Boc-SPPS is its acid lability. Both the N-terminal Boc group and the side-chain Xan group are typically removed simultaneously during the deprotection step with trifluoroacetic acid (TFA).

Protocol for Simultaneous Boc and Xan Deprotection:

-

Suspend the peptide-resin in a solution of 50% (v/v) TFA in dichloromethane (DCM).

-

Agitate the mixture at room temperature for approximately 30 minutes.

-

Filter the resin and wash it with DCM.

-

Neutralize the resin with a solution of 5% (v/v) diisopropylethylamine (DIEA) in DCM to prepare the free amine for the next coupling step.

For the final cleavage of the peptide from the resin, a stronger acid cocktail, such as 95% TFA with scavengers (e.g., water and triisopropylsilane), is used, which also ensures the complete removal of the xanthyl group.[7]

Quantitative Data

While specific quantitative data for this compound is sparse in the literature, the following table provides a general overview of the solubility of protected amino acids in common SPPS solvents. The enhanced solubility of xanthyl-protected derivatives is a significant advantage.

| Solvent | General Solubility of Protected Amino Acids |

| N,N-Dimethylformamide (DMF) | Generally good, a common choice for SPPS. |

| N-Methyl-2-pyrrolidone (NMP) | Often provides better solubility than DMF, especially for larger protected amino acids. |

| Dichloromethane (DCM) | Good for swelling polystyrene resins and dissolving many Boc-protected amino acids. |

| Dimethyl sulfoxide (DMSO) | A strong solvent, often used for poorly soluble protected amino acids or as a co-solvent. |

Conclusion

This compound is a valuable reagent for the incorporation of glutamine in peptide synthesis, particularly within the Boc-SPPS framework. Its use effectively prevents common side reactions associated with glutamine and improves the solubility of the protected amino acid, leading to more efficient and reliable peptide synthesis. The straightforward, simultaneous deprotection of both the Boc and Xan groups under standard acidic conditions further enhances its utility. This guide provides a comprehensive overview for researchers and professionals in the field, enabling the effective application of this compound in the development of novel peptide-based therapeutics and research tools.

References

The Strategic Advantage of Boc-Gln(Xan)-OH in Modern Peptide Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, particularly Solid Phase Peptide Synthesis (SPPS), the choice of protected amino acids is a critical determinant of yield, purity, and overall success. Glutamine, with its reactive side-chain amide, presents a notorious challenge, often leading to undesirable side reactions that can compromise the integrity of the final peptide. The development of Nα-tert-butyloxycarbonyl-Nγ-xanthyl-L-glutamine (Boc-Gln(Xan)-OH) has provided a robust solution to these challenges, establishing it as a superior building block for the incorporation of glutamine residues in Boc-chemistry SPPS.

This technical guide provides a comprehensive overview of the core advantages of using this compound in research and drug development. It delves into the chemical properties, comparative performance, and detailed experimental protocols, offering a valuable resource for scientists aiming to optimize their peptide synthesis strategies.

Core Advantages of this compound

The primary advantages of employing this compound in peptide synthesis stem from the unique properties of the xanthyl (Xan) protecting group attached to the side-chain amide of glutamine.

1. Prevention of Side-Chain Dehydration and Pyroglutamate Formation: The most significant challenge during the incorporation of glutamine is the dehydration of its side-chain amide to a nitrile during the activation step, especially when using carbodiimide reagents. Furthermore, N-terminal glutamine residues are prone to intramolecular cyclization, forming pyroglutamate, which caps the peptide chain and can be difficult to remove during purification. The bulky xanthyl group on the side chain of this compound sterically and electronically shields the amide, effectively preventing both of these deleterious side reactions.[1][2] This ensures the fidelity of the glutamine residue incorporation and leads to a higher purity of the target peptide.

2. Enhanced Solubility: Unprotected or inadequately protected glutamine derivatives often exhibit poor solubility in the organic solvents commonly used in SPPS, such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). This can lead to incomplete coupling reactions and lower overall yields. The presence of the large, hydrophobic xanthyl group significantly improves the solubility of this compound in these solvents.[1][2] This enhanced solubility facilitates more efficient and complete coupling reactions, contributing to higher yields and a more streamlined synthesis process.

3. Simplified Deprotection: A key strategic advantage of this compound lies in its deprotection characteristics. Both the Nα-Boc and the side-chain Xan protecting groups are acid-labile and can be simultaneously and efficiently removed under standard acidic conditions used in Boc-SPPS, typically with trifluoroacetic acid (TFA).[1][2] This single-step deprotection simplifies the overall synthetic workflow, reducing the number of required steps and the potential for handling errors.

Comparative Performance of Glutamine Derivatives

While direct, side-by-side quantitative data is often proprietary or sequence-dependent, the qualitative and performance-based advantages of this compound over other commonly used glutamine derivatives are well-established in the field.

| Feature | This compound | Boc-Gln(Trt)-OH | Boc-Gln-OH (unprotected) |

| Side-Chain Protection | Xanthyl (Xan) | Trityl (Trt) | None |

| Prevention of Pyroglutamate Formation | High | High | Low (High risk at N-terminus) |

| Prevention of Side-Chain Dehydration | High | High | Low (High risk with carbodiimides) |

| Solubility in SPPS Solvents (e.g., DMF) | High | High | Low to moderate |

| Coupling Efficiency | High and reliable | High and reliable | Variable, prone to incomplete coupling |

| Deprotection of Side-Chain Group | Acid-labile (cleaved with TFA) | Acid-labile (cleaved with TFA) | Not applicable |

| Overall Purity of Crude Peptide | High | High | Often contains deletion and modified sequences |

Experimental Protocols

The following section provides a detailed methodology for the incorporation of this compound in a typical manual Boc-SPPS workflow.

Materials and Reagents

-

This compound

-

Appropriate solid-phase resin (e.g., Merrifield or PAM resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

Washing solvents (e.g., DCM, isopropanol)

-

Ninhydrin test kit

Protocol for a Single Coupling Cycle

This protocol outlines the key steps for incorporating a this compound residue into a growing peptide chain on a solid support.

-

Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

-

Drain the solution and treat with 50% TFA in DCM for an additional 20 minutes.

-

Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x) to remove residual TFA.

-

-

Neutralization:

-

Treat the resin with a 5-10% solution of DIEA in DCM for 2 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DCM (5x) to remove excess base.

-

-

Coupling of this compound:

-

Pre-activation (Recommended): In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the pre-activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and perform a ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the completion of the coupling reaction. If the test is positive (blue beads), extend the coupling time or consider a double coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

-

Visualizing the Advantage: Workflows and Mechanisms

To further elucidate the role and application of this compound, the following diagrams, generated using the Graphviz DOT language, illustrate key chemical structures and processes.

References

The Bedrock of Peptide Synthesis: An In-depth Technical Guide to the Boc Protection Strategy

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protection strategy has long been a cornerstone of solid-phase peptide synthesis (SPPS). Despite the rise of alternative methods, Boc chemistry remains a powerful and relevant tool, particularly for the synthesis of long, complex, or hydrophobic peptides. This in-depth technical guide provides a comprehensive overview of the Boc protection strategy, from its core chemical principles to detailed experimental protocols and data-driven comparisons, offering valuable insights for professionals in peptide research and drug development.

Core Principles of the Boc Protection Strategy

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational approach in SPPS that utilizes the acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[1] In this scheme, the permanent protecting groups for reactive amino acid side chains are typically benzyl-based (Bzl), which are cleaved under stronger acidic conditions.[] This difference in acid lability allows for the selective deprotection of the α-amino group at each cycle of peptide chain elongation, while the side-chain protecting groups remain intact until the final cleavage step.

The synthesis follows a cyclical process, with each cycle consisting of three primary steps:

-

Deprotection: The Nα-Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA).

-

Neutralization: The resulting N-terminal ammonium salt is neutralized with a base to liberate the free amine.

-

Coupling: The next Boc-protected amino acid is coupled to the newly exposed N-terminus of the growing peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups, usually with a strong acid like hydrogen fluoride (HF).

Chemical Mechanisms: Protection and Deprotection

Boc Protection of an Amino Acid

The introduction of the Boc group onto the α-amino group of an amino acid is a nucleophilic acyl substitution reaction. The most common reagent for this purpose is di-tert-butyl dicarbonate ((Boc)₂O). The reaction is typically carried out in the presence of a base.

Boc Deprotection

The removal of the Boc group is an acid-catalyzed process. A moderately strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to yield the free amine.

Quantitative Data Summary

The efficiency of each step in the Boc-SPPS process is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data for comparison.

Table 1: Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |

| Deprotection Condition | Moderate acid (e.g., 25-50% TFA in DCM) | Mild base (e.g., 20% piperidine in DMF) |

| Side-Chain Protection | Strong acid-labile (e.g., Benzyl-based) | Acid-labile (e.g., tBu, Trt, Boc) |

| Final Cleavage | Harsh strong acid (e.g., HF, TFMSA) | Mild acid (e.g., TFA-based cocktail) |

| Orthogonality | Semi-orthogonal | Fully orthogonal |

| Purity of Hydrophobic Peptides | High | May be lower |

| Problems with Aggregation | Less frequent | More frequent |

| Synthesis Time per Amino Acid | 10-20 minutes | 10-20 minutes |

Data compiled from various sources.[3][4]

Table 2: Common Reagents and Conditions for Boc Deprotection

| Reagent | Concentration | Solvent | Time | Average Purity (%) |

| Trifluoroacetic Acid (TFA) | 55% | Dichloromethane (DCM) | 30 min | ~9% higher than 100% TFA |

| Trifluoroacetic Acid (TFA) | 100% | - | 5 min | Lower due to incomplete swelling |

Based on a comparative study of 40 peptides.[5]

Experimental Protocols

Protocol 1: Nα-Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate.

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water (approximately 1.2 mL per mmol of amino acid).[6]

-

At room temperature, add (Boc)₂O (1.1 equivalents) with stirring.[6]

-

Continue stirring for 2-4 hours. The mixture should become homogeneous within the first hour.[6][7]

-

Dilute the reaction mixture with water (1.5 mL per mmol of amino acid).[6]

-

Extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct if BOC-ON was used, or other organic-soluble impurities.[6]

-

Acidify the aqueous layer to pH 2-3 with a 5% citric acid solution.[6][7]

-

Immediately extract the product three times with ethyl acetate.[6]

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[7]

-

Evaporate the solvent to obtain the crude Boc-protected amino acid.[6]

-

The product can be further purified by crystallization.[6][7]

Protocol 2: Boc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition using the Boc strategy on a suitable resin (e.g., Merrifield, PAM).

Materials:

-

Boc-protected peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Boc-protected amino acid

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Dimethylformamide (DMF)

Workflow Diagram:

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 1-2 hours.[8]

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.[8][9]

-

Washing: Wash the resin thoroughly with DCM to remove excess TFA.[8]

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of DIEA in DCM.[8]

-

Washing: Wash the resin with DCM to remove the base and its salt.[8]

-

Coupling: Dissolve the next Boc-protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF. Add this solution to the resin and allow the reaction to proceed until completion, which can be monitored by a ninhydrin test.[8]

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.[8]

Protocol 3: Final Cleavage and Deprotection

This protocol describes the final step of cleaving the completed peptide from the resin and removing the side-chain protecting groups using hydrogen fluoride (HF). Note: HF is an extremely hazardous and corrosive substance that requires specialized equipment and safety precautions. This procedure should only be performed by trained personnel in a properly equipped laboratory.

Materials:

-

Dried peptide-resin

-

Scavengers (e.g., anisole, thioanisole, 1,2-ethanedithiol)

-

Anhydrous hydrogen fluoride (HF)

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Add appropriate scavengers to the reaction vessel. A common scavenger cocktail is anisole.[9]

-

Cool the reaction vessel to 0°C in an ice bath.

-

Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL of HF per gram of peptide-resin).[9]

-

Stir the mixture at 0°C for 45-60 minutes.[9]

-

Evaporate the HF under a vacuum.

-

Suspend the resulting peptide and resin mixture in cold diethyl ether to precipitate the crude peptide.

-

Collect the precipitate by filtration and wash it several times with cold diethyl ether.

-

The crude peptide can then be purified by techniques such as high-performance liquid chromatography (HPLC).

Potential Side Reactions in Boc-SPPS

While a robust method, Boc-SPPS is not without potential side reactions that can impact the yield and purity of the final peptide.

-

Alkylation: The tert-butyl cations generated during Boc deprotection can alkylate sensitive amino acid residues such as tryptophan, methionine, and cysteine. The use of scavengers in the deprotection and cleavage cocktails is crucial to mitigate this side reaction.[9]

-

Aspartimide Formation: Peptides containing aspartic acid, particularly Asp-Gly or Asp-Ser sequences, can undergo base-catalyzed cyclization to form an aspartimide intermediate. This can lead to racemization and the formation of β-linked peptides.[10]

-

Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a stable six-membered diketopiperazine, leading to chain termination. This is more prevalent when proline is one of the first two amino acids.[10]

-

Transesterification: During the attachment of the first amino acid to the resin, transesterification can occur, particularly with Boc-Glu(OBzl), leading to the formation of methyl esters if methanol is present.[11]

Conclusion

The Boc protection strategy remains a powerful and valuable technique in the field of peptide synthesis. Its advantages in synthesizing long or hydrophobic peptides, coupled with a deep understanding of its chemical principles and potential pitfalls, allow researchers and drug development professionals to leverage this classic methodology for the successful production of complex peptide molecules. By carefully selecting reagents, optimizing reaction conditions, and being mindful of potential side reactions, the Boc strategy can deliver high-quality peptides for a wide range of scientific applications.

References

- 1. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Boc-Gln(Xan)-OH in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Nα-Boc-Nγ-xanthyl-L-glutamine (Boc-Gln(Xan)-OH), a critical building block in solid-phase peptide synthesis (SPPS). The xanthyl (Xan) protecting group is strategically employed on the side-chain amide of glutamine to enhance solubility and prevent side reactions during peptide synthesis. This document summarizes the available qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and offers a visual workflow to guide researchers in generating reliable and reproducible data.

Introduction to this compound and its Solubility Profile

This compound is a derivative of the amino acid glutamine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a xanthyl (Xan) group protecting the side-chain amide. This dual protection scheme is instrumental in peptide chemistry. The bulky and hydrophobic nature of the xanthyl group significantly influences the solubility profile of the molecule compared to its unprotected or singularly protected counterparts.

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative assessments indicate a solubility profile characteristic of many protected amino acids. It is generally observed to be soluble in polar aprotic solvents, which are commonly used in peptide synthesis.

Qualitative Solubility Characteristics

Based on available information for this compound and analogous compounds, the following table summarizes its expected qualitative solubility in a range of common laboratory solvents. It is soluble in some organic solvents such as dimethyl sulfoxide and methylene chloride.

| Solvent Class | Solvent Name | Qualitative Solubility |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Tetrahydrofuran (THF) | Likely Soluble | |

| Acetone | Likely Soluble | |

| Ethyl Acetate | Likely Soluble | |

| Polar Protic | Methanol | Sparingly Soluble |

| Ethanol | Sparingly Soluble | |

| Water | Insoluble | |

| Non-Polar | Hexane | Insoluble |

| Toluene | Insoluble |

Quantitative Solubility Data

As of the publication of this guide, comprehensive quantitative solubility data (e.g., in mg/mL or molarity at various temperatures) for this compound across a range of common solvents is not widely published. The lack of standardized, publicly available quantitative data necessitates that researchers determine solubility under their specific experimental conditions. The following experimental protocol provides a robust method for generating this critical data.

Experimental Protocol: Quantitative Determination of Solubility by the Gravimetric Method

This protocol details a standardized gravimetric method for determining the equilibrium solubility of this compound. This method is reliable and can be performed with standard laboratory equipment.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., DMF, DMSO, DCM)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Pipettes (various volumes)

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Pre-weighed, dry evaporating dishes or vials

Procedure:

-

Preparation:

-

Label a series of vials for each solvent to be tested.

-

Add an excess amount of solid this compound to each vial. A starting amount of approximately 50-100 mg is recommended to ensure that undissolved solid remains at equilibrium.

-

-

Solvent Addition:

-

Accurately pipette a known volume (e.g., 1.0 mL) of the selected solvent into each vial containing the solid this compound.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The time required for equilibration may vary depending on the solvent and should be determined empirically.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand to allow the excess solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed (e.g., 5000 x g for 10 minutes).

-

-

Sample Collection:

-

Carefully draw a known volume of the clear supernatant (the saturated solution) using a pipette. To avoid disturbing the solid pellet, it is advisable to use a syringe equipped with a 0.2 µm filter.

-

Dispense the collected supernatant into a pre-weighed, dry evaporating dish or vial. Record the exact volume of the supernatant transferred.

-

-

Solvent Evaporation:

-

Place the evaporating dish containing the supernatant in a vacuum oven or a well-ventilated fume hood to evaporate the solvent completely. Gentle heating may be applied if the compound is thermally stable at the chosen temperature.

-

-

Gravimetric Analysis:

-

Once the solvent has been completely removed, place the evaporating dish in a desiccator to cool to room temperature and to ensure all moisture is removed.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight.

-

Determine the solubility in mg/mL by dividing the mass of the dissolved solid (in mg) by the volume of the supernatant collected (in mL).

-

Experimental Workflow Diagram

The following diagram, generated using Graphviz, illustrates the key steps of the experimental protocol described above.

Mechanism of glutamine side chain protection by the xanthyl group.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the successful incorporation of glutamine residues presents a significant challenge. The primary amide group in the side chain of glutamine is susceptible to undesirable side reactions, which can compromise the yield and purity of the final peptide. The xanthyl (Xan) protecting group has emerged as a valuable tool to shield this reactive moiety, ensuring the fidelity of peptide synthesis. This technical guide delves into the core mechanism of glutamine side chain protection by the xanthyl group, providing a comprehensive overview of its application, stability, and the detailed chemical transformations involved.

The Challenge of Unprotected Glutamine

During solid-phase peptide synthesis (SPPS), particularly in Fmoc-based strategies, the side chain of unprotected glutamine can lead to two major side reactions:

-

Pyroglutamate Formation: An N-terminal glutamine residue can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue, leading to the termination of the peptide chain.

-

Dehydration to Nitrile: The amide side chain can be dehydrated to a nitrile group by coupling reagents, especially carbodiimides, introducing an unnatural amino acid into the peptide sequence.

These side reactions not only reduce the yield of the target peptide but also complicate the purification process due to the generation of closely related impurities.

The Role of the Xanthyl Protecting Group

The xanthyl group is an acid-labile protecting group employed to prevent the aforementioned side reactions. By temporarily blocking the amide nitrogen of the glutamine side chain, the Xan group ensures the integrity of the residue throughout the synthesis cycles. A key advantage of the xanthyl group is its stability to the basic conditions used for the removal of the Fmoc protecting group from the N-terminus, while being readily cleavable under the acidic conditions of the final peptide cleavage from the resin.[1] This orthogonality is fundamental to its successful application in Fmoc-SPPS.

Furthermore, the introduction of the bulky xanthyl group can improve the solubility of the protected glutamine derivative in organic solvents commonly used in peptide synthesis.[2]

Mechanism of Xanthyl Protection and Deprotection

The protection of the glutamine side chain with a xanthyl group and its subsequent removal are acid-catalyzed processes.

Protection: Attachment of the Xanthyl Group

The synthesis of Fmoc-Gln(Xan)-OH is achieved through an acid-catalyzed reaction between Fmoc-Gln-OH and xanthydrol (9-hydroxyxanthene). The mechanism proceeds as follows:

-

Protonation of Xanthydrol: The hydroxyl group of xanthydrol is protonated by an acid catalyst, such as trifluoroacetic acid (TFA), to form a good leaving group (water).

-

Formation of the Xanthyl Cation: The protonated xanthydrol loses a molecule of water to form a resonance-stabilized xanthyl cation.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the glutamine side-chain amide acts as a nucleophile, attacking the electrophilic xanthyl cation.

-

Deprotonation: A base, typically the solvent or the counter-ion of the acid, removes a proton from the nitrogen atom to yield the stable N-xanthyl protected glutamine.

Deprotection: Cleavage of the Xanthyl Group

The removal of the xanthyl group is typically performed concurrently with the final cleavage of the peptide from the solid support using a strong acid, such as trifluoroacetic acid (TFA). The mechanism is essentially the reverse of the protection step:

-

Protonation: The nitrogen atom of the N-xanthyl amide is protonated by the strong acid.

-

Cleavage: The protonated group becomes a good leaving group, and the C-N bond cleaves, releasing the unprotected glutamine side chain and the stable xanthyl cation.

-

Scavenging: The highly reactive xanthyl cation is trapped by a scavenger, such as triisopropylsilane (TIS) or water, present in the cleavage cocktail to prevent side reactions with other sensitive residues in the peptide (e.g., tryptophan).

Quantitative Data

While extensive quantitative data directly comparing various deprotection cocktails for the xanthyl group on glutamine is limited in publicly available literature, the following table provides a semi-quantitative comparison based on established knowledge in peptide chemistry.[1]

| Deprotection Cocktail | Composition (v/v) | Typical Reaction Time | Key Features & Considerations | Potential Side Reactions |

| TFA/TIS/H₂O | 95:2.5:2.5 | 2-4 hours | A common and effective "workhorse" cocktail for peptides without highly sensitive residues. Triisopropylsilane (TIS) acts as a scavenger for carbocations. | Less effective at scavenging for peptides containing multiple sensitive residues like Trp, Met, or Cys, which can lead to alkylation of these residues by the released xanthyl cations. |

| Reagent K | TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5) | 2-4 hours | Recommended for peptides containing sensitive residues. The combination of scavengers (phenol, thioanisole, EDT) provides more comprehensive protection against side reactions. | The use of multiple scavengers can complicate the final work-up and purification of the peptide. |

| 50% TFA in DCM | 50:50 | 30 minutes | A milder condition that can be used for the removal of the xanthyl group, particularly in Boc-based SPPS where it can be removed simultaneously with the Boc group.[3] | May not be sufficient for complete cleavage of the peptide from certain resins. |

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Gln(Xan)-OH

This protocol is adapted from the synthesis of analogous protected asparagine derivatives.[4]

Materials:

-

Fmoc-L-glutamine (Fmoc-Gln-OH)

-

Xanthydrol (9-hydroxyxanthene)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Petroleum ether

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve Fmoc-Gln-OH (1.0 equivalent) in anhydrous DCM.

-

Acid Catalyst Addition: To the stirring solution, add a catalytic amount of TFA (approximately 2 equivalents).

-

Xanthydrol Addition: Slowly add xanthydrol (1.05 equivalents) as a solid in small portions to the reaction mixture over 10 minutes.

-

Reaction: Allow the mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation: Upon completion of the reaction, add petroleum ether (approximately 10 volumes relative to the DCM) to the stirring solution to precipitate the product.

-

Isolation: Stir the resulting suspension vigorously for an additional 15 minutes at 0°C.

-

Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with a cold 3:1 mixture of petroleum ether and DCM.

-

Drying: Dry the purified Fmoc-Gln(Xan)-OH product under vacuum. The expected yield is typically high, although specific quantitative data is not widely published.

Protocol 2: Deprotection of the Xanthyl Group and Cleavage from Resin

This protocol is suitable for the final cleavage and deprotection of peptides containing Gln(Xan).

Materials:

-

Peptide-resin (dried under vacuum)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v)

-

Cold diethyl ether

-

Centrifuge tubes

-

Reaction vessel with a sintered glass filter

Procedure:

-

Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.

-

Cleavage Reaction: Freshly prepare the cleavage cocktail. For every 1 gram of resin, use 10-20 mL of the cleavage cocktail. Add the cleavage cocktail to the resin and gently agitate the mixture at room temperature for 2-4 hours.

-

Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA to ensure complete recovery.

-

Peptide Precipitation: Combine the filtrates and precipitate the crude peptide by adding the solution dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).

-

Peptide Isolation: Collect the precipitated peptide by centrifugation at 3000-4000 rpm for 5-10 minutes.

-

Washing: Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and other small molecules.

-

Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Conclusion

The xanthyl group serves as a robust and reliable protecting group for the side chain of glutamine in peptide synthesis. Its ability to prevent deleterious side reactions, coupled with its compatibility with the widely used Fmoc-SPPS strategy, makes it an indispensable tool for the synthesis of complex glutamine-containing peptides. A thorough understanding of the mechanisms of protection and deprotection, along with the appropriate selection of cleavage cocktails and adherence to optimized protocols, will enable researchers to harness the full potential of the xanthyl group to achieve higher yields and purities in their synthetic endeavors.

References

A Deep Dive into Solid-Phase Peptide Synthesis: Principles of Protected Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone of modern biochemistry and pharmaceutical development, enabling the routine construction of peptides for a vast array of research and therapeutic applications. The ingenuity of SPPS, a method pioneered by R.B. Merrifield, lies in anchoring a growing peptide chain to an insoluble solid support, which facilitates the purification process by simple filtration and washing.[1] This guide delves into the fundamental principles of utilizing protected amino acids in SPPS, with a focus on the prevalent Fmoc/tBu and Boc/Bzl strategies. It provides detailed experimental protocols, quantitative data for comparative analysis, and visual workflows to illuminate the core concepts of this powerful technology.

The Core Principle: Orthogonal Protection Strategy

The synthesis of a peptide with a defined sequence necessitates the precise formation of amide bonds between the α-carboxyl group of one amino acid and the α-amino group of another. To prevent unwanted side reactions and polymerization, all other reactive functionalities must be temporarily masked with protecting groups.[2][3] The success of SPPS hinges on an orthogonal protection strategy , where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[3]

This strategy employs two main types of protecting groups:

-

Temporary α-Amino Protecting Groups: These groups protect the N-terminus of the growing peptide chain and are removed at the beginning of each coupling cycle. The most common are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[4]

-

Permanent Side-Chain Protecting Groups: These groups protect reactive functionalities on the amino acid side chains throughout the synthesis and are only removed during the final cleavage step. In the Fmoc strategy, these are typically acid-labile groups like tert-butyl (tBu), while the Boc strategy employs benzyl (Bzl)-based groups, which are removed by strong acids.[5]

The interplay between these protecting groups is the essence of SPPS, allowing for the sequential and controlled elongation of the peptide chain.

Logical Relationship of Orthogonal Protection in SPPS

Caption: Orthogonal protection schemes in Fmoc/tBu and Boc/Bzl SPPS strategies.

The SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide on a solid support follows a cyclical process of deprotection, washing, coupling, and washing. This cycle is repeated for each amino acid to be incorporated into the sequence.

Experimental Workflow for the SPPS Cycle

Caption: The general workflow of a single cycle in Solid-Phase Peptide Synthesis.

Quantitative Data on Protecting Groups and Reagents

The efficiency of each step in the SPPS cycle is paramount, as incomplete reactions can lead to the accumulation of deletion sequences and other impurities. The choice of protecting groups, coupling reagents, and deprotection conditions significantly impacts the overall yield and purity of the final peptide.

Table 1: Comparison of Common α-Amino Protecting Groups

| Protecting Group | Abbreviation | Removal Conditions | Typical Reagent(s) | Typical Deprotection Time |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild Base | 20% Piperidine in DMF | 5-20 minutes |

| tert-Butyloxycarbonyl | Boc | Moderate Acid | 25-50% TFA in DCM | 20-30 minutes[6] |

| Benzyloxycarbonyl | Z or Cbz | Strong Acid or Hydrogenolysis | HBr/AcOH, H₂/Pd | Not typically used in SPPS |

Table 2: Performance of Common Coupling Reagents in Fmoc-SPPS

| Coupling Reagent | Abbreviation | Additive | Typical Coupling Time (min) | Reported Coupling Efficiency |

| HBTU/HATU | - | DIPEA | 30-60 | >99%[7] |

| COMU | - | DIPEA | 15-30 | >99%[8] |

| DIC/DCC | - | HOBt/Oxyma | 60-120 | ~90-98%[8] |

| PyBOP | - | DIPEA | 30 | ~95%[8] |

Note: Coupling efficiencies and times are sequence-dependent and can be influenced by factors such as steric hindrance and peptide aggregation.

Table 3: Common Side-Chain Protecting Groups in Fmoc-SPPS

| Amino Acid | Side-Chain Functionality | Common Protecting Group |

| Asp, Glu | Carboxylic Acid | tert-Butyl (tBu) |

| Lys, Orn | Amine | tert-Butyloxycarbonyl (Boc) |

| Ser, Thr, Tyr | Hydroxyl | tert-Butyl (tBu) |

| Cys | Thiol | Trityl (Trt), Acetamidomethyl (Acm) |

| His | Imidazole | Trityl (Trt) |

| Arg | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |

| Trp | Indole | tert-Butyloxycarbonyl (Boc) |

Detailed Experimental Protocols

The following protocols provide a general framework for manual SPPS using the Fmoc/tBu strategy. These can be adapted for automated synthesizers.

Resin Swelling

Objective: To swell the solid support resin to ensure optimal accessibility of reactive sites.

Methodology:

-

Place the desired amount of resin (e.g., 100-200 mg) in a fritted reaction vessel.[9]

-

Add a suitable solvent, typically N,N-dimethylformamide (DMF) for Fmoc-SPPS, at a volume of approximately 10-15 mL per gram of resin.[6]

-

Allow the resin to swell for at least 30 minutes at room temperature, with occasional gentle agitation.[6]

-

Drain the solvent from the reaction vessel.

Fmoc Deprotection

Objective: To remove the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide.

Methodology:

-

To the swollen resin, add a 20% (v/v) solution of piperidine in DMF (approximately 10 mL per gram of resin).[7]

-

Agitate the mixture for 5-10 minutes at room temperature.[6]

-

Drain the deprotection solution.

-

Repeat the treatment with the 20% piperidine solution for another 5-10 minutes to ensure complete deprotection.[6]

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]

Amino Acid Coupling

Objective: To form a peptide bond between the free N-terminus of the resin-bound peptide and the incoming Fmoc-protected amino acid.

Methodology (using HBTU/DIPEA):

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.[6]

-

Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution. This is the activation step.[6][9]

-

Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.[9]

-

Agitate the mixture at room temperature for 1-2 hours. Coupling times may need to be extended for sterically hindered amino acids or difficult sequences.[6][9]

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times).[7]

Final Cleavage and Deprotection

Objective: To cleave the synthesized peptide from the resin support and simultaneously remove the permanent side-chain protecting groups.

Methodology:

-

Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under a vacuum.[6]

-

Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common general-purpose cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) is often sufficient.[6]

-

In a well-ventilated fume hood, add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[6]

-

Agitate the mixture at room temperature for 2-4 hours.[7]

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[7]

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.[7]

-

Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The principles of using protected amino acids are fundamental to the success of Solid-Phase Peptide Synthesis. The strategic selection of orthogonal protecting groups for the α-amino and side-chain functionalities, combined with high-efficiency coupling and deprotection reactions, allows for the systematic assembly of complex peptides. A thorough understanding of the underlying chemistry, coupled with optimized and well-executed protocols, is essential for researchers and drug development professionals to consistently produce high-purity peptides for their scientific endeavors. This guide provides the core knowledge and practical methodologies to navigate the intricacies of SPPS and harness its full potential.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. chem.uci.edu [chem.uci.edu]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Protocol for the Application of Boc-Gln(Xan)-OH in Solid-Phase Peptide Synthesis (SPPS)

Introduction

The incorporation of glutamine (Gln) residues into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS) presents notable challenges. The primary obstacles are the poor solubility of standard protected glutamine derivatives in common organic solvents and the propensity of the side-chain amide to undergo dehydration to a nitrile or cyclization to pyroglutamate during the activation step. These side reactions can lead to the termination of the peptide chain and the generation of hard-to-remove impurities, thereby reducing the overall yield and purity of the target peptide.

To address these challenges, Nα-Boc-Nγ-xanthyl-L-glutamine (Boc-Gln(Xan)-OH) has been developed as a specialized amino acid derivative for Boc-chemistry SPPS. The xanthyl (Xan) protecting group on the side-chain amide offers two significant advantages:

-

Enhanced Solubility: The bulky and hydrophobic xanthyl group significantly improves the solubility of the glutamine derivative in common SPPS solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). This enhanced solubility facilitates more efficient and complete coupling reactions.

-

Prevention of Side Reactions: The xanthyl group provides steric hindrance that effectively shields the side-chain amide from dehydration and intramolecular cyclization during the activation of the carboxyl group, particularly when using carbodiimide-based coupling reagents.[1]